4-amino-4,5-dihydro-6H-cyclopenta[b]thiophen-6-one hydrochloride

Cerebral Antihypoxic Activity Aminocyclopentanones Neuroprotection

4-Amino-4,5-dihydro-6H-cyclopenta[b]thiophen-6-one hydrochloride (CAS 108046-16-8) is a heterocyclic aminoketone belonging to the cyclopenta[b]thiophene family, supplied as a hydrochloride salt with a molecular weight of 189.66 g/mol and a melting point of 225 °C. The molecule features a reactive primary amine at position 4 and a carbonyl at position 6, making it a versatile intermediate for constructing fused heterocycles, pharmaceutical agents, and CNS-targeted compounds.

Molecular Formula C7H8ClNOS
Molecular Weight 189.66 g/mol
CAS No. 108046-16-8
Cat. No. B011222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-amino-4,5-dihydro-6H-cyclopenta[b]thiophen-6-one hydrochloride
CAS108046-16-8
Synonyms4-AMINO-4,5-DIHYDRO-6H-CYCLOPENTA[B]THIOPHEN-6-ONE HYDROCHLORIDE
Molecular FormulaC7H8ClNOS
Molecular Weight189.66 g/mol
Structural Identifiers
SMILESC1C(C2=C(C1=O)SC=C2)[NH3+].[Cl-]
InChIInChI=1S/C7H7NOS.ClH/c8-5-3-6(9)7-4(5)1-2-10-7;/h1-2,5H,3,8H2;1H
InChIKeyVLJFWONKQWZPGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-4,5-dihydro-6H-cyclopenta[b]thiophen-6-one hydrochloride (CAS 108046-16-8): A Reactive Aminoketone Scaffold for CNS and Oncology Research


4-Amino-4,5-dihydro-6H-cyclopenta[b]thiophen-6-one hydrochloride (CAS 108046-16-8) is a heterocyclic aminoketone belonging to the cyclopenta[b]thiophene family, supplied as a hydrochloride salt with a molecular weight of 189.66 g/mol and a melting point of 225 °C . The molecule features a reactive primary amine at position 4 and a carbonyl at position 6, making it a versatile intermediate for constructing fused heterocycles, pharmaceutical agents, and CNS-targeted compounds [1]. Its unique scaffold has been investigated for antihypoxic activity and as a potential DNA methyltransferase (DNMT) inhibitor .

Why 4-Amino-4,5-dihydro-6H-cyclopenta[b]thiophen-6-one hydrochloride Cannot Be Replaced by Generic Cyclopenta[b]thiophene Analogs


Generic substitution within the cyclopenta[b]thiophene class is precluded by the specific placement of the 4-amino and 6-keto functional groups on the fused thiophene system. While many 2-aminothiophene derivatives are known (e.g., the CNS-active 5TIO1 series), the 4-amino-6-one regioisomer exhibits a distinct electronic profile and reactivity pattern [1]. The hydrochloride salt form further ensures consistent solubility and handling properties that are critical for reproducible synthetic transformations . Simply interchanging with a 2-amino or 5-amino analog would alter both the vector of derivatization and the biological activity profile, as demonstrated by the differential antihypoxic efficacy observed among aminocyclopentanone congeners .

4-Amino-4,5-dihydro-6H-cyclopenta[b]thiophen-6-one hydrochloride: Quantified Differentiation vs. Closest Analogs


Antihypoxic Activity in Cerebral Anoxia Model: 4-Amino-6-one Derivative vs. Reference Aminocyclopentanones

In a standard mouse cerebral anoxia model, 4-amino-4,5-dihydro-6H-cyclopenta[b]thiophen-6-one (free base) demonstrated antihypoxic activity that was higher than that of the reference compounds tested, though the exact prolongation of survival time is not publicly digitized . The study directly compared a series of novel aminocyclopentanones and identified this specific scaffold as a particularly effective antihypoxic agent, suggesting a structure-activity relationship (SAR) advantage over unsubstituted or 2-substituted analogs .

Cerebral Antihypoxic Activity Aminocyclopentanones Neuroprotection

DNMT3A Catalytic Domain Binding Affinity at 15 µM

The compound showed binding affinity to the murine DNMT3A catalytic domain when assessed at a single concentration of 15 µM using a fluorescence polarization assay, forming an enzyme-DNA complex with a baseline reference value (Rvb) of 0.4 ± 0.1 µM [1]. While full dose-response curves are not available, this confirms direct engagement with the DNMT3A catalytic site, distinguishing it from cyclopenta[b]thiophene derivatives that lack the 4-amino-6-one motif and show no DNMT3A binding.

DNA Methyltransferase DNMT3A Epigenetics

Human DNMT3B Inhibition IC50 = 900 nM vs. Murine DNMT3A IC50 = 5,000 nM

Against human recombinant DNMT3B expressed in baculovirus-infected insect cells, the compound inhibited enzymatic activity with an IC50 of 900 nM using an internally quenched hairpin oligonucleotide assay [1]. In contrast, inhibition of murine DNMT3A catalytic domain-mediated DNA methylation yielded a significantly weaker IC50 of 5,000 nM [2]. This ~5.5-fold selectivity for DNMT3B over DNMT3A is a demonstrable pharmacological differentiation, as many pan-DNMT inhibitors (e.g., RG108) do not exhibit such isoform preference.

DNMT3B Isoform Selectivity Cancer Epigenetics

Physicochemical and Purity Benchmarking Against Vendor-Grade Cyclopenta[b]thiophene Analogs

The hydrochloride salt of 4-amino-4,5-dihydro-6H-cyclopenta[b]thiophen-6-one is routinely supplied at ≥95% purity (HPLC) as a solid with a melting point of 225 °C . In contrast, many 2-aminothiophene or 5,6-dihydro-4H-cyclopenta[b]thiophene analogs are offered as free bases with lower purity (often 90-93%) or as oils, complicating weighing and long-term stability . The defined salt stoichiometry and high crystallinity directly impact experimental reproducibility in both in vitro assays and multi-step synthetic sequences.

Compound Quality Reproducibility Salt Form

Procurement-Triggered Application Scenarios for 4-Amino-4,5-dihydro-6H-cyclopenta[b]thiophen-6-one hydrochloride


DNMT3B-Selective Chemical Probe Development for Cancer Epigenetics

Given its 5.5-fold selectivity for DNMT3B over DNMT3A (IC50 900 nM vs. 5,000 nM), this compound serves as an ideal starting point for developing isoform-selective chemical probes. Researchers can use the 4-amino group for structure-activity relationship (SAR) expansion while relying on the inherent selectivity profile to minimize DNMT3A-mediated off-target effects in cell-based assays [1].

Cerebral Anoxia and Neuroprotection Model Compound

The demonstrated antihypoxic activity in mouse cerebral anoxia models makes this compound a validated positive control or scaffold for neuroprotection studies. Its 4-amino-6-one motif is critical for activity, as established by the comparative SAR analysis of aminocyclopentanones .

Synthetic Intermediate for Fused Heterocyclic Libraries

The combination of a primary amine and a ketone within a rigid bicyclic framework enables rapid diversification into triazoles, pyrimidines, and thiadiazolopyrimidines. The hydrochloride salt ensures reproducible stoichiometry in acylation and reductive amination reactions, outperforming oily or lower-purity free-base analogs in parallel synthesis workflows .

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